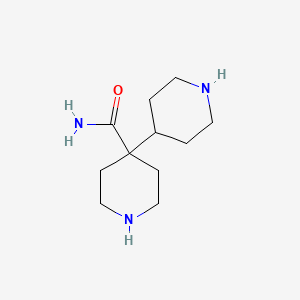

4-Piperidin-4-ylpiperidine-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83433-53-8 |

|---|---|

Molecular Formula |

C11H21N3O |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

4-piperidin-4-ylpiperidine-4-carboxamide |

InChI |

InChI=1S/C11H21N3O/c12-10(15)11(3-7-14-8-4-11)9-1-5-13-6-2-9/h9,13-14H,1-8H2,(H2,12,15) |

InChI Key |

RHIURXBAUPWKPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2(CCNCC2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Piperidin 4 Ylpiperidine 4 Carboxamide and Analogues

Established Synthetic Routes to Piperidine-4-carboxamide Scaffolds

The construction of the piperidine-4-carboxamide scaffold relies on well-established chemical principles. A primary and versatile method for creating the piperidine (B6355638) ring is the hydrogenation of corresponding pyridine (B92270) precursors. nih.govorganic-chemistry.org This fundamental process often employs transition metal catalysts under varying conditions of temperature and pressure to achieve saturation of the aromatic ring. nih.gov Heterogeneous catalysts, such as rhodium on carbon (Rh/C), have been shown to effectively hydrogenate pyridines in water, offering a milder approach. organic-chemistry.org Another efficient method involves the reduction of pyridine N-oxides using ammonium (B1175870) formate (B1220265) and palladium on carbon, which provides the piperidine ring under simple and high-yielding conditions. organic-chemistry.org

For the synthesis of 4-piperidones, which are key intermediates, a common route involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester like methyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil The resulting N-substituted-4-piperidone can then be further functionalized. The carboxamide moiety is typically introduced from a carboxylic acid precursor. The conversion of piperidine-4-carboxylic acid to the corresponding carboxamide often requires activation of the carboxyl group, for instance, by converting it into an acid chloride using reagents like thionyl chloride (SOCl₂) before reacting it with the desired amine. youtube.com This multi-step approach, often involving protecting groups for the piperidine nitrogen (e.g., tert-butyloxycarbonyl, Boc), is a standard strategy in organic synthesis. google.comwikipedia.org

Novel Approaches for the Synthesis of 4-Piperidin-4-ylpiperidine-4-carboxamide and Related Analogues

Recent advancements in synthetic chemistry have provided more direct and efficient pathways to complex piperidine structures, including the this compound core.

Reductive amination is a cornerstone of modern amine synthesis due to its operational simplicity and the wide availability of reagents. researchgate.net It is a highly versatile C-N bond-forming reaction, accounting for a significant portion of such reactions in the pharmaceutical industry. researchgate.net This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. researchgate.netyoutube.com

For the synthesis of the 4-piperidin-4-ylpiperidine backbone, reductive amination can be employed to couple a piperidine with a 4-piperidinone. A specific example involves reacting 1-(tert-butoxycarbonyl)-4-piperidinone with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride. chemicalbook.com This one-pot procedure is highly efficient for creating the bipiperidine linkage. youtube.com The use of specialized reducing agents such as sodium cyanoborohydride is advantageous as they are mild enough not to reduce the initial ketone but will readily reduce the iminium ion intermediate formed upon condensation with the amine. youtube.com Intramolecular reductive amination has also been successfully applied to carbohydrate precursors to yield polyhydroxypiperidine iminosugars. researchgate.net

Table 1: Example of Reductive Amination for Bipiperidine Synthesis

| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Reference |

| 1-tert-butoxycarbonyl-4-piperidinone | Piperidine | Sodium triacetoxyborohydride, Acetic acid | 4-(Piperidin-1-yl)piperidine (after deprotection) | 80% | chemicalbook.com |

The Mannich reaction is a powerful tool for constructing carbon-carbon bonds and is particularly useful in the synthesis of nitrogen-containing heterocycles. researchgate.netjofamericanscience.org The classic Mannich reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. jofamericanscience.orgacs.org This reaction has been extended to synthesize a wide variety of 4-piperidones with diverse substituents by using different aldehydes and amines. acs.org

More advanced applications include the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine, serving as a versatile intermediate for further transformations into piperidine-based structures. researchgate.net Inspired by biosynthesis, stereoselective three-component Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines from functionalized dienolates, providing access to complex natural product scaffolds. rsc.org These reactions often generate dihydropyridinone or piperidinone intermediates that are crucial for building the desired piperidine core. researchgate.netrsc.org

The synthesis of complex molecules like this compound and its analogues is inherently a multistep process that relies heavily on the strategic use of protecting groups and the derivatization of key intermediates. nih.govgoogle.com The piperidine nitrogen is often protected, for example with a Boc group, to prevent unwanted side reactions during subsequent synthetic steps. google.comwikipedia.org This protecting group is stable under many reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA). google.com

A typical synthetic sequence might begin with a protected piperidine-4-carboxylic acid. google.com This acid is then activated, commonly by converting it to an acid chloride with thionyl chloride or to an active ester. youtube.com This activated intermediate is then reacted with a desired amine (in this case, the second piperidine moiety) to form the amide bond in a nucleophilic acyl substitution reaction. youtube.com The final step involves the removal of the protecting group to yield the target compound. google.com This modular approach allows for the introduction of diversity at various points in the synthesis. nih.gov

Table 2: General Scheme for Multistep Synthesis of Piperidine-4-Carboxamides

| Step | Description | Common Reagents | Purpose | Reference |

| 1 | Nitrogen Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Protect the piperidine nitrogen from reacting in subsequent steps. | google.comwikipedia.org |

| 2 | Carboxylic Acid Activation | Thionyl chloride (SOCl₂), Propanephosphonic acid anhydride (B1165640) (T3P) | Convert the carboxylic acid into a more reactive electrophile (e.g., acid chloride). | youtube.comgoogle.com |

| 3 | Amide Bond Formation | Reaction with a primary or secondary amine | Couple the activated acid with the desired amine to form the carboxamide linkage. | google.com |

| 4 | Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Remove the protecting group to yield the final product. | google.comwikipedia.org |

Strategies for Structural Diversification and Analog Generation

The this compound scaffold serves as a versatile template for generating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov Diversification can be achieved by modifying several key positions on the molecule.

Substitution on the Piperidine Rings : Modifications can be made to either of the piperidine rings. For example, in the development of CCR5 inhibitors, various substituents were introduced on the nitrogen of the second piperidine ring to explore the pharmacophore model. nih.gov

Variation of the Carboxamide Group : The amide portion of the molecule is a frequent point of modification. By using different amines during the amide bond formation step, a wide range of carboxamide derivatives can be synthesized. This strategy was used to develop potent inhibitors of Protein Kinase B (Akt), where the linker between the piperidine and a lipophilic substituent was varied, identifying the carboxamide as a superior linker for oral bioavailability. nih.gov

Derivatization of the Core Scaffold : The entire core can be altered. For instance, piperidine-3-carboxamides have been synthesized and evaluated as platelet aggregation inhibitors, showing that the position of the carboxamide group is critical for activity. nih.gov Similarly, libraries of N-(pyridin-2-yl)piperazine-1-carboxamides were synthesized as PCSK9 inhibitors. nih.gov

These diversification strategies allow chemists to fine-tune the physicochemical and pharmacological properties of the lead compound, leading to analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Table 3: Examples of Structural Diversification of Piperidine Carboxamide Analogues

| Core Scaffold | Modification Strategy | Target | Example Compound Class | Reference |

| Piperidine-4-carboxamide | Group-reverse strategy, N-substitution | CCR5 (Anti-HIV) | Novel piperidine-4-carboxamide derivatives | nih.gov |

| 4-Amino-piperidine | Variation of the linker to a lipophilic group | Protein Kinase B (Akt) | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | nih.gov |

| Piperidine-3-carboxamide | Variation of N-alkyl/aralkyl groups and bis-nipecotamide linkers | Platelet Aggregation | 1-Alkyl(aralkyl)nipecotamides | nih.gov |

| Piperidine/Piperazine-1-carboxamide | Parallel synthesis of N-aryl derivatives | PCSK9 | N-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamides | nih.gov |

| Piperidine-4-carboxamide | Substitution on phenyl ring of side chain | Angiogenesis | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) piperidine-4-carboxamide derivatives | longdom.org |

Optimization of Synthetic Pathways for Research Scale Production

For the efficient production of compound libraries for research, synthetic pathways must be optimized for speed, cost-effectiveness, and scalability. A key strategy is to reduce the number of synthetic steps. news-medical.net For example, a novel two-stage process combining biocatalytic C-H oxidation with radical cross-coupling has been shown to streamline the synthesis of complex piperidines, reducing processes from 7-17 steps down to just 2-5. news-medical.net

The use of one-pot or tandem reactions, such as the reductive amination discussed earlier, minimizes the need for intermediate purification, saving time and materials. youtube.com The development of continuous flow reactions represents another significant advance, allowing for safe, scalable, and efficient synthesis of intermediates. organic-chemistry.org Catalyst optimization is also critical. The move towards using earth-abundant metals like iron or cobalt instead of precious metals like palladium or rhodium can drastically reduce costs and environmental impact. nih.govnews-medical.net Furthermore, detailed patent literature often provides robust and scalable procedures that have been optimized for yield and purity, which can be adapted for research-scale production. google.com

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Studies

Derivatives of 4-piperidin-4-ylpiperidine-4-carboxamide have shown significant inhibitory activity against several classes of enzymes, including kinases, serine proteases involved in coagulation, cholinesterases, and cyclases.

Kinase Inhibition Mechanisms (e.g., Protein Kinase B/Akt, Protein Kinase A)

Derivatives of this compound have been identified as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a crucial enzyme in cell growth and survival signaling pathways often deregulated in cancer. researchgate.netnih.gov Research into 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which contain the core piperidine-4-carboxamide structure, has elucidated key aspects of their inhibitory mechanism.

These compounds achieve nanomolar potency and high selectivity for PKB over the closely related Protein Kinase A (PKA). researchgate.netmdpi.com Structural analysis from crystallography studies of a derivative (compound 21) bound to PKBβ shows that the inhibitor's 4-amino group forms critical interactions with the amino acid residues Glu236 and the backbone carbonyl of Glu279. researchgate.net Furthermore, the inhibitor's basic amino group makes a favorable close contact with the sulfur atom of Met282, an interaction that is absent in PKA and contributes to the observed selectivity. researchgate.net The selectivity over PKA is primarily achieved by reducing the inhibitory activity against PKA rather than by increasing affinity for PKB. nih.gov

| Compound Derivative | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (Fold, PKA/PKB) |

|---|---|---|---|

| Compound 21 (R = 4-chlorophenyl) researchgate.net | 18 | 2700 | 150 |

| Compound 33 (N-methylated amide of 21) researchgate.net | >1000 | Not reported | - |

| CCT128930 (Amine analogue) nih.gov | 19 | 530 | 28 |

Thrombin and Factor Xa Inhibition Pathways

The piperidine-4-carboxamide scaffold, often referred to as isonipecotamide, is a key structural feature in the design of direct inhibitors of thrombin (Factor IIa) and Factor Xa (FXa), serine proteases central to the blood coagulation cascade. nih.govmdpi.com

Derivatives such as N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide have been developed as highly potent and selective thrombin inhibitors. mdpi.com Optimization of this structure led to a compound with excellent thrombin inhibitory activity (Ki = 6 nM) and over 940-fold selectivity against FXa. mdpi.com

In parallel, research on fluorinated benzyloxyphenyl piperidine-4-carboxamides has yielded potent and selective FXa inhibitors. researchgate.net The binding mode of these inhibitors involves the occupation of the S1 and S4 pockets of the FXa active site. For example, one N-[3-(1,1'-biphenyl-4-ylmethoxy)phenyl]piperidine-4-carboxamide derivative was identified as a potent, FXa-selective inhibitor with a Ki value of 57 nM. researchgate.net Some of these compounds exhibit a dual-function mechanism by also moderately inhibiting platelet aggregation. researchgate.net

| Compound Derivative Class | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| 1-(pyridin-4-yl)piperidine-4-carboxamide (Compound 10) mdpi.com | Thrombin | 6 nM |

| 1-(pyridin-4-yl)piperidine-4-carboxamide (Compound 10) mdpi.com | Factor Xa | 5.64 µM |

| N-{[3-(1,1'-biphenyl-4-yl)methoxy]phenyl}piperidine-4-carboxamide (Compound 7p) researchgate.net | Factor Xa | 57 nM |

| N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide (Compound 1) nih.gov | Thrombin | 6 nM |

Cholinesterase Inhibition Mechanisms (Acetyl- and Butyrylcholinesterase)

The piperidine-4-carboxamide moiety is also integral to the design of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are therapeutic targets in Alzheimer's disease. nih.govnih.gov Studies have shown that replacing the ester linkage in some lead compounds with a more metabolically stable amide, characteristic of the piperidine-4-carboxamide structure, can yield potent cholinesterase inhibitors. nih.gov

For instance, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide was found to be a potent AChE inhibitor with an IC₅₀ value of 0.41 µM. nih.gov Furthermore, the N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide derivative, also a potent thrombin inhibitor, was discovered to be a dual inhibitor, targeting cholinesterase isoforms with Ki values of 0.058 µM for AChE and 6.95 µM for BChE. nih.gov Molecular dynamics simulations suggest a binding mode for some of these derivatives that closely correlates with that of the established cholinesterase inhibitor donepezil. nih.gov

| Compound Derivative | AChE Inhibition | BChE Inhibition |

|---|---|---|

| N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide (Compound 1) nih.gov | Kᵢ = 0.058 µM | Kᵢ = 6.95 µM |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (Compound 28) nih.gov | IC₅₀ = 0.41 µM | Not reported |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide (Compound 20) nih.gov | IC₅₀ = 5.94 µM | Not reported |

Secretory Glutaminyl Cyclase Inhibition

The piperidine-4-carboxamide moiety has been identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC). nih.gov This enzyme is implicated in the formation of pyroglutamate-modified amyloid-beta peptides, a key event in the pathogenesis of Alzheimer's disease. nih.gov Through high-throughput virtual screening, a compound featuring the piperidine-4-carboxamide structure was identified as an sQC inhibitor with an IC₅₀ of 34 μM. nih.gov X-ray crystallography and molecular docking studies have provided atomic-level details of how this scaffold binds within the active site of sQC, highlighting its potential as a starting point for developing more potent inhibitors. nih.gov

Receptor Binding and Modulation

In addition to enzyme inhibition, derivatives containing the piperidine-4-carboxamide scaffold have been investigated for their ability to bind to and modulate the function of specific receptors.

Sigma Receptor Ligand Binding (σ₁ and σ₂)

The piperidine (B6355638) carboxamide scaffold is a recognized pharmacophore for ligands targeting sigma (σ) receptors, particularly the σ₁ subtype. nih.govresearchgate.net These receptors are involved in a variety of neurological and psychiatric conditions. researchgate.net

Research on N-arylated benzofuran-2-carboxamides that incorporate an N-alkylated piperidine moiety has led to the discovery of new ligands with high affinity for the σ₁ receptor. nih.gov For example, certain derivatives exhibit Ki values in the nanomolar range (7.8–34 nM) for the σ₁ receptor. nih.gov The structural components, including the basic alkylamine of the piperidine and the hydrophobic aromatic groups, are crucial for this high-affinity binding. Some of these compounds demonstrate significant selectivity for the σ₁ receptor over the σ₂ subtype. nih.gov

Estrogen Receptor Binding

The interaction between the this compound scaffold and estrogen receptors (ER) is not extensively documented for the specific parent compound. However, research into structurally related molecules provides some context. For instance, a series of compounds developed as ERα degraders included a molecule, CP03, which incorporates a piperidine-carboxamide moiety. acs.org This compound demonstrated potent and selective ERα degradation and antiproliferative effects in multiple breast cancer cell lines, including those with wild-type and mutant ERα. acs.org CP03 was shown to have no significant impact on ERα mRNA expression, suggesting its action is at the protein level, and it did not inhibit cell growth in ER-negative cell lines, indicating its selectivity. acs.org

Conversely, another study that screened various ER ligands for antiviral activity found no correlation between ER binding affinity and the observed biological effect against the Ebola virus, suggesting that for some scaffolds, the activity is independent of ER signaling. nih.gov These findings indicate that while the piperidine-carboxamide core can be incorporated into molecules that interact with the estrogen receptor, this binding is not an inherent property of the scaffold itself and is highly dependent on the other structural components of the molecule.

Interactions with Transport Systems and Voltage-Gated Ion Channels

There is currently a lack of specific published research detailing the direct interactions of this compound with transport systems and voltage-gated ion channels. While these proteins are fundamental to cellular function and are common targets for therapeutic agents, the focus of investigation for the piperidine-carboxamide scaffold has primarily been on G-protein coupled receptors and intracellular signaling kinases. researchgate.netaacrjournals.org

Cellular Pathway Modulation

The piperidine-4-carboxamide scaffold is a core component of various potent inhibitors targeting key signaling pathways involved in cancer cell proliferation and survival.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol-3 kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth and survival that is frequently deregulated in cancer. nih.gov A class of compounds, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have been identified as potent, ATP-competitive inhibitors of Akt (also known as Protein Kinase B or PKB). nih.govacs.org The compound AZD5363 is a prominent example from this class. aacrjournals.orgnih.gov These inhibitors bind to the kinase domain of Akt, preventing its downstream signaling functions, which include promoting protein translation, cell cycle progression, and anti-apoptotic survival signals. nih.gov Studies confirmed that these compounds effectively modulate biomarkers of the PI3K/Akt/mTOR pathway in cells and inhibit the growth of human tumor xenografts. nih.govacs.org

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is crucial in regulating immune responses, inflammation, and cell survival. Its dysregulation is linked to cancer and autoimmune diseases. Research has shown that N-aryl-piperidine-4-carboxamides can function as potent inhibitors of the MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1) protease. nih.gov MALT1's proteolytic activity is a critical step in the signaling cascade that leads to the activation of the NF-κB pathway. gavinpublishers.comnih.gov By inhibiting MALT1, these compounds effectively block NF-κB activation. nih.gov Additionally, the Akt inhibitor AZD5363, which features the piperidine-4-carboxamide core, has been shown to disrupt the crosstalk between the insulin/IGF-1 signaling pathway and IL-17-activated NF-κB signaling. nih.gov

STAT-3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor growth and is persistently activated in many cancers. nih.gov While direct data on this compound is scarce, related structures have been shown to modulate this pathway. For example, certain piperidine-4-carboxamide derivatives developed as Hsp90 inhibitors were found to disrupt STAT3 signaling in triple-negative breast cancer cells. acs.org Another compound, 1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidine-4-carboxamide, has been noted for its ability to inhibit STAT3 phosphorylation. These findings suggest that the piperidine-4-carboxamide scaffold can be utilized to develop inhibitors that target the STAT3 signaling axis.

| Pathway | Target | Compound Class/Example | Mechanism of Action |

| PI3K/Akt/mTOR | Akt (PKB) | 4-amino-1-(...)-piperidine-4-carboxamides (e.g., AZD5363) | ATP-competitive inhibition of Akt kinase activity, blocking downstream pro-survival signaling. nih.govacs.org |

| NF-κB | MALT1 Protease | N-aryl-piperidine-4-carboxamides | Inhibition of MALT1 proteolytic activity, preventing NF-κB activation. nih.gov |

| STAT-3 | STAT3 | Hsp90 inhibitors with piperidine-4-carboxamide core | Indirectly disrupts STAT3 signaling and function. acs.org |

The antiproliferative effects of piperidine-4-carboxamide derivatives are closely linked to their ability to induce programmed cell death, or apoptosis. A primary mechanism is the inhibition of the pro-survival Akt pathway. nih.gov Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD. nih.gov By inhibiting Akt, compounds like the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides effectively shut down this survival signal, thereby lowering the threshold for apoptosis. nih.gov

Further studies on N-(piperidin-4-yl)benzamide derivatives have provided more direct evidence for apoptosis induction. These compounds were found to significantly upregulate the expression of cleaved caspase-3 in HepG2 tumor cells. nih.gov Caspase-3 is a key executioner caspase in the apoptotic cascade, and its cleavage from an inactive pro-enzyme to its active form is a hallmark of apoptosis. The activation of caspase-3 by these compounds leads to the systematic dismantling of the cell, confirming their role in promoting apoptotic cell death. nih.gov

In addition to inducing apoptosis, piperidine-4-carboxamide derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. Detailed mechanistic studies on a series of N-(piperidin-4-yl)benzamide derivatives revealed their ability to arrest the cell cycle in hepatocellular carcinoma (HepG2) cells. researchgate.netnih.gov

The mechanism involves the modulation of several key cell cycle regulatory proteins. Western blot analysis showed that the lead compound from this series inhibited the expression of cyclin B1 and the phosphorylated form of the retinoblastoma protein (p-Rb). nih.gov Simultaneously, it enhanced the expression of p21, p53, and total Rb. nih.gov The tumor suppressor protein p53 can activate the expression of p21, which is a potent cyclin-dependent kinase (CDK) inhibitor. By inhibiting CDKs, p21 prevents the phosphorylation of Rb, keeping it in its active, growth-suppressive state and thereby blocking progression through the cell cycle. researchgate.netnih.gov Flow cytometry analysis confirmed that treatment with these compounds leads to cell cycle arrest. nih.gov This indicates that these derivatives can induce cell cycle arrest through a p53/p21-dependent pathway. researchgate.netnih.gov

| Regulatory Protein | Effect of Piperidine-4-Carboxamide Derivatives | Consequence |

| p53 | Expression Enhanced | Activation of p21 transcription. nih.gov |

| p21 | Expression Enhanced | Inhibition of Cyclin-Dependent Kinases (CDKs). nih.govnih.gov |

| Cyclin B1 | Expression Inhibited | Blockage of G2/M phase transition. nih.gov |

| p-Rb (phosphorylated) | Expression Inhibited | Prevention of E2F transcription factor release, halting G1/S transition. nih.gov |

Based on a comprehensive search of available scientific literature, there is currently no research data or published studies linking the chemical compound This compound to the modulation of pyroptosis or the release of inflammatory cytokines such as IL-1β.

Extensive queries conducted to identify mechanistic investigations, research findings, or any relevant data on the interaction of this specific compound with the NLRP3 inflammasome, pyroptotic pathways, or cytokine release have yielded no results. Therefore, it is not possible to provide the requested content for the specified section and subsections.

The scientific community has not published findings that would allow for a detailed, accurate, and informative discussion on this particular topic as outlined.

Preclinical Research and Biological Evaluation

In Vitro Biological Activity Assays

In vitro assays are fundamental in the early stages of drug discovery, providing initial data on a compound's biological effects at a cellular and molecular level.

Cell-based assays are critical for confirming that a compound can enter cells and interact with its intended target, an essential step known as target engagement. youtube.comnih.gov These assays measure the functional consequences of this interaction, such as the inhibition of cell growth or the induction of programmed cell death (apoptosis).

Derivatives of the piperidine-4-carboxamide scaffold have demonstrated significant effects in various cell-based functional assays:

Anti-proliferative and Pro-apoptotic Activity: The compound 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) has been shown to inhibit the viability of lung adenocarcinoma cell lines, including H441 and A549. nih.gov This anti-cancer effect is associated with the induction of apoptosis, as evidenced by the cleavage of caspases 3 and 9, and PARP. nih.gov Similarly, other derivatives have been found to inhibit the proliferation of retinoblastoma cells and induce apoptosis, potentially through the inhibition of the NF-κB pathway. researchgate.net

Target-Specific Inhibition: AZD5363, a potent inhibitor of Akt kinases, contains a piperidine-4-carboxamide core. In cellular assays, it effectively inhibits signaling through the PI3K/Akt pathway, which is frequently overactive in cancer, promoting cell proliferation and survival. nih.govnih.gov

Inhibition of Inflammatory Pathways: N-aryl-piperidine-4-carboxamides have been reported to inhibit the proteolytic activity of MALT1, a key enzyme in the activation of the NF-κB pathway, which is crucial for immune responses and is implicated in certain cancers. gavinpublishers.com

These studies highlight the ability of piperidine-4-carboxamide derivatives to engage cellular targets and exert functional activities relevant to cancer therapy.

Enzyme assays and binding affinity studies quantify the direct interaction between a compound and its molecular target, providing key metrics like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki).

Several piperidine-4-carboxamide derivatives have been identified as potent inhibitors of specific enzymes:

Kinase Inhibition: Derivatives such as AZD5363 are ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), with nanomolar potency. nih.gov X-ray crystallography has revealed that these compounds bind in the ATP-binding site, with specific substitutions enhancing selectivity over closely related kinases like PKA. acs.org For example, the 2,4-dichloro-benzyl amide derivative 28 showed a 24-fold selectivity for PKB over PKA. nih.gov

Protease Inhibition: A class of nonpeptide direct thrombin inhibitors built on a 1-(pyridin-4-yl)piperidine-4-carboxamide structure has been developed. nih.gov Compound 13b from this series demonstrated excellent inhibition of thrombin (factor IIa) with a Ki of 6 nM and showed high selectivity over other serine proteases like factor Xa and trypsin. nih.gov

DNA Gyrase Inhibition: The derivative MMV688844 and its analogs are potent inhibitors of DNA gyrase in Mycobacterium abscessus. asm.orgnih.gov Biochemical studies confirmed that these compounds inhibit the wild-type enzyme's supercoiling activity, with an analog, 844-TFM , showing an IC₅₀ of 1.5 μM. nih.govnih.gov

Other Enzyme Targets: Certain antifungal derivatives function by inhibiting succinate (B1194679) dehydrogenase (SDH). Compound A13 , a piperidine-4-carbohydrazide (B1297472) derivative, effectively inhibited SDH with an IC₅₀ value of 6.07 μM. nih.gov

| Compound/Series | Target Enzyme | Potency (IC₅₀/Ki) | Reference |

|---|---|---|---|

| Compound 13b | Thrombin (Factor IIa) | Ki = 6 nM | nih.gov |

| AZD5363 Analogues | Protein Kinase B (PKB/Akt) | Nanomolar IC₅₀ | nih.gov |

| 844-TFM | M. abscessus DNA Gyrase | IC₅₀ = 1.5 μM | nih.gov |

| Compound A13 | Succinate Dehydrogenase (SDH) | IC₅₀ = 6.07 μM | nih.gov |

The piperidine-4-carboxamide scaffold has proven to be a versatile template for the development of a wide range of antimicrobial agents.

Antiviral Activity:

Coronaviruses: The compound NCGC2955 and its analogs inhibit a range of human coronaviruses, including NL63, OC43, and SARS-CoV-2, at low micromolar concentrations. gavinpublishers.com For instance, NCGC2955 inhibited SARS-CoV-2 in Calu-3 cells with an EC₅₀ of 0.2 ± 0.02 µM. gavinpublishers.com Other studies on 1,4,4-trisubstituted piperidines also showed micromolar activity against SARS-CoV-2, potentially by inhibiting the main protease (Mpro). nih.gov

Human Cytomegalovirus (CMV): NCGC2955 and related analogs also display potent activity against CMV, including ganciclovir-resistant strains. mdpi.com

HIV: Piperidine-linked aminopyrimidine derivatives have been identified as novel HIV-1 non-nucleoside reverse transcriptase inhibitors, showing broad activity against wild-type and drug-resistant mutant viruses. researchgate.net

Antibacterial Activity:

Mycobacterium abscessus: The piperidine-4-carboxamide MMV688844 (also known as 844) and its more potent analog, 844-TFM, are bactericidal against the multidrug-resistant M. abscessus. asm.orgnih.gov These compounds target DNA gyrase and also exhibit antibiofilm activity. nih.gov

Broad-Spectrum Activity: A series of 2-piperidin-4-yl-benzimidazoles demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with low micromolar minimum inhibitory concentrations (MIC). nih.gov Other synthesized derivatives have also shown a diverse and potent antimicrobial profile against various bacterial strains. researchgate.net

Antifungal Activity:

Derivatives of piperidin-4-one have exhibited significant antifungal activity when compared to the standard drug terbinafine. biomedpharmajournal.org

A series of piperidine-4-carbohydrazide derivatives showed excellent fungicidal effects against several agriculturally important fungi. Compounds A13 and A41 had EC₅₀ values of 0.83 and 0.88 μg/mL, respectively, against Rhizoctonia solani. nih.gov

| Compound | Activity Type | Target Organism | Potency (EC₅₀/MIC) | Reference |

|---|---|---|---|---|

| NCGC2955 | Antiviral | SARS-CoV-2 | EC₅₀ = 0.2 µM | gavinpublishers.com |

| 844-TFM | Antibacterial | M. abscessus | MIC = 1.5 µM | nih.gov |

| Compound A13 | Antifungal | R. solani | EC₅₀ = 0.83 µg/mL | nih.gov |

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, lead compounds are advanced into in vivo studies using animal models to assess their efficacy and pharmacodynamic effects in a whole-organism context.

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has reached its target and produced a biological effect. fda.govyoutube.com Their assessment is crucial for confirming the mechanism of action in vivo.

In a study with the Akt inhibitor AZD5363, oral administration to mice resulted in a clear pharmacodynamic effect, demonstrated by the reduced phosphorylation of Akt and its downstream targets in tumor tissue. nih.gov This confirmed that the compound engaged its target in vivo and inhibited the intended signaling pathway. nih.govnih.gov Similarly, studies on other agents have used changes in serum markers or specific cellular proteins to track the biological response to treatment. researchgate.netyoutube.com

The ultimate preclinical test is to evaluate a compound's ability to treat a disease in a relevant animal model. Derivatives of piperidine-4-carboxamide have shown efficacy in several such models.

Cancer Xenografts: Patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, are considered highly predictive of clinical outcomes. nih.govfrontiersin.org

The Akt inhibitor AZD5363 demonstrated significant inhibition of tumor growth in a breast cancer xenograft model when administered orally. nih.gov

CLEFMA, another derivative, was evaluated in a mouse xenograft model of lung adenocarcinoma. Treatment with CLEFMA led to a marked suppression of tumor growth compared to the vehicle group. nih.gov

Anticoagulant Activity in Mice:

The direct thrombin inhibitor 13b , when dosed orally to mice, demonstrated significant ex vivo anticoagulant effects. nih.gov It produced a 43% prolongation of the activated partial thromboplastin (B12709170) time (aPTT) two hours after administration. nih.gov Other amidinobenzamide derivatives also prolonged bleeding time in mice, confirming their in vivo anticoagulant and antiplatelet activities. mdpi.com

Neurodegenerative Models:

While direct in vivo data for piperidine-4-carboxamide derivatives in neurodegenerative disease models is less specific, related piperazine (B1678402) derivatives have shown promise. One such compound inhibited the aggregation of amyloid-beta and the phosphorylation of Tau protein, while also improving memory function in a preclinical model of Alzheimer's disease. researchgate.net This suggests that piperidine-based scaffolds could be a valuable starting point for developing treatments for neurodegenerative conditions. nih.govnih.govgoogle.com

| Compound | Disease Model | Animal Model | Key Efficacy Finding | Reference |

|---|---|---|---|---|

| AZD5363 | Breast Cancer | Xenograft (Mouse) | Inhibition of tumor growth | nih.gov |

| CLEFMA | Lung Cancer | Xenograft (Mouse) | Tumor growth suppression | nih.gov |

| Compound 13b | Anticoagulation | Mouse | 43% prolongation of aPTT | nih.gov |

Computational Chemistry and Molecular Modeling Applications

In Silico Target Prediction and Activity Spectrum Analysis (e.g., SwissTargetPrediction, PASS)

In the early stages of drug discovery, identifying the potential biological targets of a compound is a critical step. In silico target prediction tools leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities. Web-based servers like SwissTargetPrediction and Prediction of Activity Spectra for Substances (PASS) are widely used for this purpose.

These programs screen a query molecule against vast databases of known bioactive ligands. By calculating the 2D and 3D similarity between the query compound and the database ligands, they generate a list of probable protein targets, ranked by likelihood. For a scaffold like piperidine-4-carboxamide, these tools can predict a wide range of potential targets, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters. This allows researchers to form initial hypotheses about a compound's mechanism of action and potential therapeutic applications or off-target effects, guiding further experimental validation. For instance, an in silico analysis using such tools on a novel piperidine (B6355638) derivative could reveal a high probability of interaction with a specific kinase, prompting researchers to perform targeted enzymatic assays.

While specific public reports on the in silico target prediction for "4-Piperidin-4-ylpiperidine-4-carboxamide" are not available, the methodology is routinely applied to its derivatives to rapidly profile their polypharmacology.

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), forming a stable complex. This method is crucial for understanding the basis of molecular recognition and is extensively used to study piperidine-4-carboxamide derivatives. By simulating the interaction between the ligand and the protein's binding site, docking can predict binding affinity (scoring) and reveal key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex.

Numerous studies have employed molecular docking to elucidate the structure-activity relationships (SAR) of piperidine-4-carboxamide analogs:

Protein Kinase B (PKB/Akt) Inhibitors: Docking studies of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides revealed critical interactions within the ATP-binding site of PKB. The 4-amino group was shown to form hydrogen bonds with key residues like Glu236, while other parts of the molecule engaged in hydrophobic interactions within a lipophilic pocket, explaining the compound's potency and selectivity. nih.govacs.org

Secretory Glutaminyl Cyclase (sQC) Inhibitors: A novel sQC inhibitor featuring a piperidine-4-carboxamide moiety was identified through virtual screening. Subsequent docking analysis provided detailed atomic insights into its binding mode within the sQC active site, highlighting its potential as a candidate for designing high-affinity inhibitors for Alzheimer's disease. nih.gov

DNA Gyrase Inhibitors: For a class of piperidine-4-carboxamides with activity against Mycobacterium abscessus, in silico docking suggested a binding mode within the DNA gyrase enzyme similar to that of known novel bacterial topoisomerase inhibitors (NBTIs). nih.gov This computational insight was crucial for classifying these compounds as a new structural subclass of NBTIs. nih.gov

Sigma-1 (σ1) Receptor Ligands: In the design of selective σ1 receptor ligands, molecular docking was used to analyze the binding of piperidine-4-carboxamide derivatives. The simulations showed that the protonated piperidine nitrogen forms a key salt bridge with the Asp126 and Glu172 residues of the receptor, a critical interaction for high-affinity binding. nih.gov

These examples underscore the power of molecular docking to rationalize observed biological activity and to guide the rational design of new derivatives with improved affinity and selectivity.

| Compound Class | Protein Target | Key Interactions Observed in Docking | Reference |

|---|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | H-bonds with Glu236 and Glu279; favorable contact with Met282. | nih.gov |

| Piperidine-4-carboxamide moiety (Cpd-41) | Secretory Glutaminyl Cyclase (sQC) | Detailed atomistic binding in the active site. | nih.gov |

| Piperidine-4-carboxamides (P4C) | DNA Gyrase (M. abscessus) | Binding mode similar to gepotidacin (B1671446) (a known NBTI). | nih.gov |

| N-substituted piperidine-4-carboxamides | Sigma-1 (σ1) Receptor | Bidentate salt bridge with Glu172 and Asp126; π–cation interaction with Phe107. | nih.gov |

| 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives | Enoyl-Acyl Carrier Protein (EACP) Reductase | Prediction of interactions with minimum binding energy. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

For piperidine-4-carboxamide derivatives, MD simulations have been applied to:

Assess Binding Stability: Following docking studies, MD simulations are often run to confirm that the predicted binding mode is stable over a period of nanoseconds. For example, MD simulations of a piperidine-4-carboxamide inhibitor bound to secretory glutaminyl cyclase (sQC) helped to confirm the stability of the computationally predicted interactions. nih.gov

Analyze Conformational Changes: Proteins are not rigid structures. MD simulations can reveal how a protein's conformation changes upon ligand binding. This is particularly important for understanding allosteric modulation or for targets with flexible binding sites. Studies on σ1 receptors have used MD to reveal the crucial amino acid residues that interact with piperidine-based ligands over time, providing a more accurate picture of the binding event than docking alone. nih.gov

Refine Binding Poses: MD can help refine the initial poses generated by docking. By simulating the system in a more realistic, solvated environment, MD can guide the ligand to a more energetically favorable conformation within the binding pocket, leading to a better understanding of the true binding mode.

MD simulations thus provide a higher level of computational validation for hypotheses generated from molecular docking, offering deeper insights into the physical and temporal aspects of ligand-receptor recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that correlate with activity, a QSAR model can be built to predict the activity of new, unsynthesized molecules.

For piperidine-4-carboxamide scaffolds, QSAR studies are instrumental in optimizing lead compounds:

3D-QSAR and CoMFA/CoMSIA: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. These methods generate 3D contour maps that visualize where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics on the molecule are predicted to increase or decrease biological activity. A study on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors used CoMFA and CoMSIA to develop robust models (q² = 0.715 for CoMFA). researchgate.net The resulting contour maps provided clear guidance on how to modify the scaffold to enhance its inhibitory potency. researchgate.net

Toxicity Prediction: QSAR models can also be developed to predict toxicity. For a set of 33 piperidine derivatives, a QSAR model was built to predict their toxicity against Aedes aegypti. nih.gov The model, based on 2D topological descriptors, achieved high predictive accuracy and provided guidelines for designing new molecules with potentially lower toxicity. nih.gov

QSAR models serve as a powerful predictive tool, enabling medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties, thereby saving significant time and resources.

| Compound Series | Target/Activity | QSAR Method | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| Piperidine carboxamide derivatives | ALK Inhibition | CoMFA/CoMSIA | CoMFA: q²=0.715, r²_ncv=0.993, r²_pred=0.744 | researchgate.net |

| Piperidine derivatives | Toxicity against Aedes aegypti | OLS-MLR, SVM | r² > 0.85 (training set), r² > 0.8 (test set) | nih.gov |

Virtual Screening Approaches for Novel Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach allows researchers to evaluate thousands or even millions of compounds in silico, significantly narrowing the field for more resource-intensive experimental testing.

The piperidine-4-carboxamide scaffold is frequently used as a starting point in virtual screening campaigns:

Pharmacophore-Based Screening: This method uses a 3D arrangement of essential chemical features (a pharmacophore) that a ligand must possess to be active at a specific receptor. A study to find inhibitors of secretory glutaminyl cyclase (sQC) used a pharmacophore-assisted high-throughput virtual screening. nih.gov This approach successfully identified a novel inhibitor containing the piperidine-4-carboxamide moiety from a large chemical library, demonstrating the power of this technique to discover new scaffolds. nih.gov

Structure-Based Virtual Screening: This approach, also known as docking-based virtual screening, involves docking every compound in a large library into the binding site of a target protein. The compounds are then ranked based on their predicted binding affinity (docking score). This method has been widely applied to discover novel inhibitors for various targets, including kinases and proteases, by screening libraries of compounds that often include derivatives of versatile scaffolds like piperidine-4-carboxamide. sciengpub.ir

Virtual screening, whether based on ligand pharmacophores or receptor structures, is a highly effective strategy for hit identification and lead generation, and the piperidine-4-carboxamide core structure proves to be a recurring motif in successful screening campaigns.

Analytical Methodologies in Research on 4 Piperidin 4 Ylpiperidine 4 Carboxamide

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are fundamental in verifying the identity and structure of 4-Piperidin-4-ylpiperidine-4-carboxamide by probing the molecule's interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the carbon-hydrogen framework of this compound. Various NMR experiments provide insights into the connectivity and spatial arrangement of atoms within the molecule. Solution NMR spectroscopy is a well-established method for elucidating the structure, interactions, and dynamics of molecules in conditions that mimic physiological states nih.gov.

One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, are used to identify the different types of proton and carbon environments in the molecule. For complex structures like substituted piperidines, two-dimensional NMR techniques are often necessary for complete structural assignment researchgate.net. These methods help to resolve overlapping signals and establish correlations between different nuclei.

Key NMR Applications for Structural Elucidation:

| NMR Technique | Application in the Analysis of this compound |

| ¹H NMR | Provides information on the number of different types of protons and their neighboring environments. The integration of signals corresponds to the relative number of protons. |

| ¹³C NMR | Determines the number of chemically non-equivalent carbon atoms and identifies the types of carbons (e.g., quaternary, CH, CH₂, CH₃). |

| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum. |

| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the two piperidine (B6355638) rings. |

| HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence) | Establishes correlations between protons and the carbon atoms they are directly attached to, aiding in the definitive assignment of both ¹H and ¹³C signals. |

These combined techniques allow researchers to piece together the complete molecular structure, confirming the presence and connectivity of the two piperidine rings and the carboxamide functional group.

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break apart into smaller, characteristic fragment ions chemguide.co.uk.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like piperidine alkaloids, allowing for the detection of the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can then be performed on this molecular ion to induce fragmentation and analyze the resulting product ions scielo.br.

The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. For this compound, cleavage would be expected at several points, including the C-C bond linking the two piperidine rings and bonds adjacent to the nitrogen atoms and the carbonyl group of the carboxamide. The analysis of these fragments helps to confirm the presence of the key structural motifs.

Expected Fragmentation Pathways:

| Structural Feature | Expected Fragmentation Behavior | Information Gained |

| Piperidine Rings | Alpha-cleavage adjacent to the ring nitrogen is a dominant pathway for aliphatic amines, leading to the loss of alkyl radicals miamioh.edu. | Confirms the piperidine ring structure and substitution pattern. |

| Amide Group | Cleavage of bonds next to the carbonyl group is common libretexts.org. The McLafferty rearrangement is a characteristic fragmentation for primary amides. | Verifies the presence and location of the carboxamide functional group. |

| Linkage between Rings | Fission of the C-C bond connecting the two piperidine moieties. | Confirms the bipiperidine core structure. |

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the parent molecule and its fragments with high accuracy, further validating the proposed structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds wiley.com. It is a rapid and simple technique for confirming the presence of key structural components.

The IR spectrum provides a characteristic fingerprint of the molecule. The presence of absorptions in specific regions of the spectrum can be correlated with the functional groups expected in the structure of this compound.

Characteristic IR Absorptions for Functional Group Identification:

| Functional Group | Bond Vibration | Characteristic Absorption Region (cm⁻¹) |

| Amide | N-H stretch (primary amide) | Two bands typically in the 3350-3180 cm⁻¹ range. libretexts.org |

| C=O stretch (amide I band) | Strong absorption around 1690-1630 cm⁻¹. libretexts.org | |

| N-H bend (amide II band) | Absorption around 1640-1550 cm⁻¹. | |

| Alkane (Piperidine Rings) | C-H stretch | Strong absorptions in the 3000-2850 cm⁻¹ range. libretexts.org |

| C-H bend | Absorptions in the 1470-1350 cm⁻¹ range. | |

| Amine (Piperidine Rings) | N-H stretch (secondary amine) | A moderate, sharp absorption in the 3300-3500 cm⁻¹ range. libretexts.org |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling both the assessment of its purity and its isolation.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. It is a sensitive and reliable technique for separating components of a mixture with high resolution nanobioletters.com.

For compounds containing basic nitrogen atoms, such as piperidines, reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives to improve peak shape and resolution sielc.comnih.gov. For basic compounds, an acid modifier such as formic acid or trifluoroacetic acid (TFA) is typically added to the mobile phase to protonate the amine groups, which minimizes peak tailing and ensures reproducible retention times.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. HPLC methods can be validated for parameters such as linearity, accuracy, and precision to ensure reliable quantification nanobioletters.com.

Typical HPLC Method Parameters:

| Parameter | Description |

| Stationary Phase | C18 (octadecylsilyl) bonded silica is commonly used for its hydrophobicity. |

| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (often with an acid modifier like 0.1% TFA) and an organic phase (e.g., acetonitrile). |

| Detection | UV detection is often challenging if the molecule lacks a strong chromophore. In such cases, detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (LC-MS) are used researchgate.net. |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min for analytical columns. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of chemical reactions and for the preliminary assessment of compound purity rjpbcs.com. It is often used to determine the appropriate solvent system for column chromatography purification.

In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase (commonly silica gel). The plate is then placed in a chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.

The position of the compound is visualized, often using a UV lamp if the compound is UV-active, or by staining with a chemical reagent (e.g., potassium permanganate or iodine). The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

Applications of TLC:

| Application | Description |

| Reaction Monitoring | Tracking the consumption of starting materials and the formation of the product over time. |

| Purity Assessment | A preliminary check for the presence of impurities, which would appear as separate spots. |

| Solvent System Selection | Quickly screening different mobile phases to find the optimal conditions for separation by column chromatography. |

X-ray Crystallography for Ligand-Protein Complex Structure Elucidation

X-ray crystallography is a pivotal analytical technique in structural biology that provides high-resolution, three-dimensional (3D) information about the atomic arrangement within a crystal. In the context of drug discovery and development, it is an indispensable tool for elucidating the precise binding mode of a ligand, such as this compound, within the active site of its protein target. This detailed structural information is crucial for understanding the molecular basis of inhibition or antagonism and for guiding the rational design of more potent and selective therapeutic agents.

While a specific crystal structure of this compound complexed with a protein target is not publicly available, the utility of X-ray crystallography can be effectively demonstrated by examining the structures of closely related compounds that share the piperidine-carboxamide scaffold. These analogues, particularly inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1) and antagonists of the C-X-C chemokine receptor type 4 (CXCR4), offer significant insights into how this chemical moiety interacts with protein binding pockets.

The process of X-ray crystallography for a ligand-protein complex involves several key steps. First, the protein is expressed and purified in large quantities. The purified protein is then co-crystallized with the ligand of interest. This involves screening a wide range of conditions (e.g., pH, temperature, precipitants) to find the optimal environment for the formation of a well-ordered crystal lattice. Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The electrons in the crystal diffract the X-rays, creating a unique diffraction pattern that is recorded by a detector. By analyzing the intensities and positions of the diffracted spots, researchers can calculate an electron density map of the molecule. Finally, a 3D model of the protein-ligand complex is built into the electron density map and refined to yield an accurate atomic-level structure.

Structural Insights from Related PARP1 Inhibitors

Several potent PARP1 inhibitors feature a piperidine or similar cyclic amine structure linked to a carboxamide group. X-ray crystal structures of these inhibitors in complex with PARP1 reveal key interactions that are likely relevant for the binding of this compound.

Olaparib in Complex with PARP1 (PDB ID: 7KK4)

Olaparib is a PARP inhibitor that contains a piperazine-1-carboxamide moiety. The crystal structure of Olaparib bound to the catalytic domain of PARP1, resolved at a resolution of 1.96 Å, provides a detailed view of its binding mode rcsb.org. The carboxamide group forms crucial hydrogen bonds with the backbone of Gly863 and Ser904 in the nicotinamide-binding pocket of PARP1. The piperazine (B1678402) ring adopts a chair conformation and extends towards the solvent-exposed region of the active site.

Rucaparib in Complex with PARP1 (PDB ID: 4RV6)

Rucaparib, another PARP inhibitor, features a bicyclic structure with a carboxamide group. The crystal structure of Rucaparib in complex with the PARP1 catalytic domain was determined at a resolution of 3.19 Å rcsb.orgebi.ac.uk. The carboxamide moiety is essential for its inhibitory activity, forming key hydrogen bond interactions with the main chain atoms of Gly863 and Ser904, similar to what is observed with other PARP inhibitors rcsb.org.

Talazoparib in Complex with PARP1 (PDB ID: 4UND)

Talazoparib is a potent PARP inhibitor with a complex structure that includes a fluorinated phthalazinone core. Its crystal structure with the PARP1 catalytic domain, resolved at 2.20 Å, further highlights the conserved binding interactions within the nicotinamide pocket rcsb.orgebi.ac.uk. The interactions of Talazoparib are characterized by a strong affinity, which is attributed to an extensive network of interactions with conserved residues in the active site.

The following table summarizes the crystallographic data for these PARP1 inhibitor complexes:

| Ligand | Protein Target | PDB ID | Resolution (Å) | Key Interacting Residues |

| Olaparib | PARP1 | 7KK4 | 1.96 | Gly863, Ser904, Tyr907 |

| Rucaparib | PARP1 | 4RV6 | 3.19 | Gly863, Ser904 |

| Talazoparib | PARP1 | 4UND | 2.20 | Gly863, Ser904, Tyr907 |

Structural Insights from a Related CXCR4 Antagonist

The piperidine motif is also found in antagonists of the CXCR4 receptor, a G-protein coupled receptor (GPCR) involved in cancer metastasis and HIV-1 infection.

IT1t in Complex with CXCR4 (PDB ID: 3ODU)

IT1t is a small-molecule antagonist of CXCR4. The crystal structure of IT1t bound to CXCR4 was solved at a resolution of 2.50 Å rcsb.orgebi.ac.uk. This structure revealed that the antagonist binds in a pocket located near the extracellular surface of the receptor rcsb.orgrcsb.orgresearchgate.net. The piperidine-like moieties of IT1t are involved in crucial interactions with acidic residues within the binding pocket, such as Asp97 and Glu288, forming salt bridges that anchor the ligand in place nih.gov.

The crystallographic data for the CXCR4-IT1t complex is presented in the table below:

| Ligand | Protein Target | PDB ID | Resolution (Å) | Key Interacting Residues |

| IT1t | CXCR4 | 3ODU | 2.50 | Asp97, Glu288 |

Future Research Directions and Translational Perspectives

The versatile scaffold of 4-piperidin-4-ylpiperidine-4-carboxamide and its derivatives continues to be a fertile ground for drug discovery. Future research is poised to build upon the existing foundation, aiming to develop next-generation therapeutics with improved properties and to explore untapped therapeutic potential. This will require a multidisciplinary approach, integrating advanced synthetic chemistry, novel biological assays, and cutting-edge computational tools.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Piperidin-4-ylpiperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Utilize nucleophilic substitution or amidation reactions, as demonstrated in analogous piperidinecarboxamide syntheses (e.g., coupling 4-piperidinylpiperidine with activated carboxamide derivatives) .

- Step 2 : Optimize solvent choice (e.g., DMF or THF for polar intermediates) and temperature (60–80°C for amide bond formation).

- Step 3 : Employ Design of Experiments (DOE) to assess variables like catalyst loading (e.g., HATU or EDCI) and reaction time. Monitor progress via TLC or LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR and 2D techniques (HSQC, HMBC) to confirm stereochemistry and substituent positions .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What safety protocols are essential during experimental handling?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.

- Waste Disposal : Segregate hazardous waste and consult institutional guidelines for neutralization (e.g., acid hydrolysis for reactive intermediates) .

Advanced Research Questions

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Accelerated Stability Studies : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C. Analyze degradation products weekly via HPLC-MS .

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life under standard lab conditions .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., receptor binding vs. functional assays)?

- Methodology :

- Cross-Validation : Replicate assays using orthogonal methods (e.g., SPR for binding affinity vs. cAMP assays for functional activity) .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-Anilino-1-Boc-piperidine) to identify substituents influencing activity discrepancies .

- Data Frameworks : Apply FINER criteria to evaluate study feasibility and relevance, ensuring alignment between experimental design and biological endpoints .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding to receptors (e.g., opioid or serotonin receptors). Validate with mutagenesis studies .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in explicit water models) .

Q. What methodologies address low yields in multi-step syntheses of derivatives?

- Methodology :

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., via in-situ IR or cryogenic quenching) .

- Flow Chemistry : Implement continuous-flow systems to enhance reaction control and scalability for steps prone to side reactions .

Data Contradiction and Validation

Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) across studies?

- Methodology :

- Reference Standards : Compare with certified analogs (e.g., 4-Anilino-1-Boc-piperidine) from authoritative sources like Cayman Chemical .

- Solvent/Isotope Effects : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess environmental influences on chemical shifts .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.